molecular formula C7H5N3O4S B1473800 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 37162-50-8

7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B1473800
CAS RN: 37162-50-8
M. Wt: 227.2 g/mol
InChI Key: VXGQNQVXNSZYGA-UHFFFAOYSA-N
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Description

7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic organic compound . It belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides, which are known for their various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxides involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates . In a specific study, the nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide was reduced, and the resulting 2-aminobenzenesulfonamides were reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .


Molecular Structure Analysis

The molecular formula of 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is C7H5N3O4S . The structure of the compound includes a benzothiadiazine-1,1-dioxide ring, which can have various functional groups attached to it. These functional groups, such as a halo group at the 7 and 8 positions of the ring, are responsible for the activity of the compound .


Chemical Reactions Analysis

The 1,2,4-benzothiadiazine-1,1-dioxide ring system can give rise to benzo derivatives . In a specific study, the 3-methyl group was brominated, and the nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provided the respective iodide derivatives .

Scientific Research Applications

Synthesis and Catalysis

  • 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is involved in the synthesis of various pharmacologically relevant derivatives. An efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides has been achieved through the ring contraction of related compounds, showcasing its role in complex chemical syntheses with potential medicinal and industrial applications (Fülöpová et al., 2015).
  • It serves as a catalyst in the synthesis of various organic compounds. For example, its derivatives have been used as efficient and homogeneous catalysts in the synthesis of pyran, pyranopyrazole, and phthalazine derivatives, demonstrating its utility in green chemistry and multi-component reactions (Khazaei et al., 2015).

Pharmaceutical and Biological Research

  • In pharmaceutical research, certain derivatives of 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide have been synthesized to explore new tissue-selective KATP-channel openers. These compounds have shown biological activity, particularly in pancreatic β-cells, highlighting their potential in developing new medical treatments (Somers et al., 2000).
  • Additionally, novel derivatives of this compound have been investigated as potential PI3Kδ inhibitors, suggesting its applicability in the development of new therapeutic agents (Gong et al., 2019).

Material Science and Chemistry

  • Its derivatives have been utilized in the synthesis of novel compounds for various applications, including solid-phase synthesis techniques. This demonstrates the compound's versatility in advanced chemical synthesis methods and material science (McMaster et al., 2014).
  • The compound has also shown utility in the development of antimicrobial agents. Some of its derivatives have been synthesized and evaluated for their antimicrobial properties, indicating its potential in addressing microbial resistance issues (Maheshwari & Goyal, 2016).

properties

IUPAC Name

7-nitro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4S/c11-10(12)5-1-2-6-7(3-5)15(13,14)9-4-8-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGQNQVXNSZYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743592
Record name 7-Nitro-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

CAS RN

37162-50-8
Record name 7-Nitro-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Li, J Gong, J Liu, Y Li, Z Li - Chemical Research in Chinese Universities, 2020 - Springer
To discover novel strobilurins analogues with good and broad spectrum activity, a series of novel 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins was designed, …
Number of citations: 1 link.springer.com

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